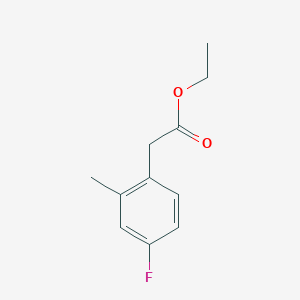

Ethyl 4-fluoro-2-methylphenylacetate

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C11H13FO2 |

|---|---|

Molekulargewicht |

196.22 g/mol |

IUPAC-Name |

ethyl 2-(4-fluoro-2-methylphenyl)acetate |

InChI |

InChI=1S/C11H13FO2/c1-3-14-11(13)7-9-4-5-10(12)6-8(9)2/h4-6H,3,7H2,1-2H3 |

InChI-Schlüssel |

MFNVERJPMQGFDH-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)CC1=C(C=C(C=C1)F)C |

Herkunft des Produkts |

United States |

Ethyl 4-fluoro-2-methylphenylacetate chemical properties

Technical Monograph: Ethyl 4-fluoro-2-methylphenylacetate A Guide to Synthesis, Reactivity, and Applications in Medicinal Chemistry

Executive Summary

Ethyl 4-fluoro-2-methylphenylacetate is a specialized ester intermediate derived from 4-fluoro-2-methylphenylacetic acid (CAS 407640-40-8). It serves as a critical synthon in the development of tyrosine kinase inhibitors (e.g., c-KIT and Raf kinase modulators) and non-steroidal anti-inflammatory drugs (NSAIDs). This guide details its physicochemical profile, validated synthesis protocols, and strategic utility in "magic methyl" bioisosteric replacement.

Part 1: Molecular Architecture & Physicochemical Profile

The compound features a phenylacetic acid core substituted with a fluorine atom at the para position and a methyl group at the ortho position. This substitution pattern is chemically significant: the fluorine atom blocks metabolic oxidation at the para site, while the ortho-methyl group induces conformational restriction, often enhancing binding selectivity in protein pockets.

Table 1: Physicochemical Properties

| Property | Data (Ethyl Ester) | Data (Parent Acid) |

| IUPAC Name | Ethyl 2-(4-fluoro-2-methylphenyl)acetate | 2-(4-Fluoro-2-methylphenyl)acetic acid |

| CAS Number | Not widely listed (Derivative) | 407640-40-8 |

| Molecular Formula | C₁₁H₁₃FO₂ | C₉H₉FO₂ |

| Molecular Weight | 196.22 g/mol | 168.17 g/mol |

| Predicted Boiling Point | 245–250 °C (at 760 mmHg) | 280.6 ± 30.0 °C |

| Density (Predicted) | 1.1 ± 0.1 g/cm³ | 1.25 ± 0.1 g/cm³ |

| LogP (Predicted) | ~2.8 (Lipophilic) | ~1.9 |

| Physical State | Colorless to pale yellow oil | White to off-white solid |

| Solubility | Soluble in EtOH, DCM, EtOAc | Soluble in DMSO, MeOH |

Technical Note: While the parent acid is commercially available as a solid, the ethyl ester is typically an oil. Researchers should expect the ester to exist as a liquid at room temperature due to the disruption of hydrogen bonding networks present in the carboxylic acid.

Part 2: Synthetic Routes & Process Optimization

The synthesis of Ethyl 4-fluoro-2-methylphenylacetate is most reliably achieved through the esterification of the parent acid. However, for total synthesis campaigns, the pathway often begins from m-fluorotoluene or 4-fluoro-2-methylbenzyl derivatives.

Synthesis Workflow Diagram

Figure 1: Synthetic lineage from commodity chemicals to the ethyl ester intermediate.

Validated Experimental Protocol: Fischer Esterification

Objective: Synthesis of Ethyl 4-fluoro-2-methylphenylacetate from the parent acid.

Reagents:

-

4-Fluoro-2-methylphenylacetic acid (10.0 g, 59.5 mmol)

-

Absolute Ethanol (50 mL, excess)

-

Sulfuric Acid (H₂SO₄), concentrated (0.5 mL, catalyst)

-

Sodium Bicarbonate (NaHCO₃), saturated solution

Methodology:

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Charging: Add the 4-fluoro-2-methylphenylacetic acid and absolute ethanol to the flask. Stir until the solid is mostly suspended/dissolved.

-

Catalysis: Carefully add concentrated H₂SO₄ dropwise. Caution: Exothermic reaction.

-

Reflux: Heat the mixture to reflux (approx. 80 °C) for 4–6 hours. Monitor reaction progress via TLC (Eluent: 20% EtOAc in Hexanes; Acid R_f ≈ 0.1, Ester R_f ≈ 0.6).

-

Work-up:

-

Cool the mixture to room temperature.

-

Concentrate the solvent in vacuo to remove excess ethanol.

-

Dilute the residue with Ethyl Acetate (100 mL) and wash carefully with saturated NaHCO₃ (2 x 50 mL) to neutralize residual acid.

-

Wash with Brine (50 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

-

-

Purification: The resulting oil is typically >95% pure. If necessary, purify via flash column chromatography (SiO₂, 0-10% EtOAc/Hexanes).

Part 3: Reactivity & Functionalization

The ethyl ester moiety serves as a "mask" for the carboxylic acid or as an electrophile for nucleophilic attack.

-

Claisen Condensation: Treatment with strong bases (e.g., NaOEt, LiHMDS) generates the enolate, which can react with formates or oxalates. This is a key step in synthesizing heterocyclic kinase inhibitors (e.g., dihydronaphthyridines).

-

Alpha-Alkylation: The benzylic position (alpha to the carbonyl) is activated. The ortho-methyl group provides steric bulk that directs alkylation stereochemistry, useful in asymmetric synthesis.

-

Reduction: Reduction with LiAlH₄ yields 2-(4-fluoro-2-methylphenyl)ethanol , a precursor for serotonin receptor modulators.

Part 4: Applications in Drug Development

Kinase Inhibitors (Oncology)

The 4-fluoro-2-methylphenyl moiety is a privileged scaffold in the design of c-KIT and Raf kinase inhibitors used for Gastrointestinal Stromal Tumors (GIST) and melanoma.

-

Mechanism: The phenyl ring fits into the hydrophobic pocket of the kinase ATP-binding site. The fluorine atom enhances metabolic stability against CYP450 oxidation, while the methyl group forces the phenyl ring into a specific dihedral angle relative to the rest of the molecule, locking the inhibitor in a bioactive conformation.

-

Case Study: In patent US8461179B1, the acid precursor is used to synthesize dihydronaphthyridine derivatives. The ethyl ester facilitates the initial coupling steps before being hydrolyzed or cyclized.

The "Magic Methyl" Effect

In medicinal chemistry, adding a methyl group (the "magic methyl") can boost potency by orders of magnitude. For this compound:

-

Solubility: The methyl group breaks molecular planarity, potentially improving solubility compared to the non-methylated analog.[1]

-

Desolvation: The lipophilic methyl group displaces high-energy water molecules from the enzyme binding pocket, leading to an entropic gain in binding affinity.

Part 5: Safety & Handling

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Skin Irritation | H315 | Causes skin irritation. |

| Eye Irritation | H319 | Causes serious eye irritation. |

| STOT-SE | H335 | May cause respiratory irritation. |

Handling Protocols:

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

-

Ventilation: Handle within a fume hood, especially during the acid-catalyzed esterification step to avoid inhaling ethanol/acid vapors.

-

Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent hydrolysis back to the acid.

References

-

Flynn, D. L., et al. (2013).[2] Dihydronaphthyridines and related compounds useful as kinase inhibitors for the treatment of proliferative diseases. US Patent 8,461,179 B1.

-

Flynn, D. L., et al. (2012).[2][3] Dihydropyridopyrimidinyl, dihydronaphthyidinyl and related compounds useful as kinase inhibitors. US Patent 8,188,113 B2.

- Barreiro, E. J., et al. (2011). The Methylation Effect in Medicinal Chemistry. Chemical Reviews, 111(9), 4793–4814. (Contextual grounding for "Magic Methyl" effect).

-

ChemicalBook. (2024). 4-Fluoro-2-methylphenylacetic acid Product Entry.

Sources

Technical Guide: Synthesis of Ethyl 4-fluoro-2-methylphenylacetate

The following technical guide details the synthesis of Ethyl 4-fluoro-2-methylphenylacetate , a critical intermediate in the development of pharmaceutical agents, including PPAR agonists and dual-acting hypoglycemic drugs.[1][2]

CAS Registry Number: 1208864-94-1

Molecular Formula: C

Executive Summary

Ethyl 4-fluoro-2-methylphenylacetate is a functionalized phenylacetic ester used primarily as a building block in medicinal chemistry.[1][2] Its core structure—a phenyl ring substituted with fluorine and a methyl group at the ortho position—imparts specific metabolic stability and lipophilicity profiles to drug candidates.

This guide presents two distinct synthetic pathways:

-

The Classical Nitrile Route: A robust, cost-effective method suitable for large-scale manufacturing.[1][2]

-

The Pd-Catalyzed

-Arylation Route: A modern, convergent approach ideal for discovery chemistry and rapid analog generation.[1][2]

Retrosynthetic Analysis

The strategic disconnection of the target molecule reveals two primary precursors: the benzyl halide (for nucleophilic substitution) and the aryl halide (for transition-metal catalyzed coupling).[1]

Figure 1: Retrosynthetic disconnection showing the Classical (Red) and Modern (Green) pathways.[1]

Route A: The Classical Nitrile Hydrolysis (Scalable)

This route is preferred for kilogram-scale synthesis due to the low cost of reagents.[1][2] It relies on the conversion of a benzyl chloride to a nitrile, followed by alcoholysis.[1]

Step 1: Cyanation of 4-Fluoro-2-methylbenzyl Chloride

The presence of the ortho-methyl group introduces steric hindrance, making standard S

-

Reagents: 4-Fluoro-2-methylbenzyl chloride, Sodium Cyanide (NaCN), Tetrabutylammonium bromide (TBAB).[1][2]

-

Solvent: Water / Toluene (Biphasic system).

-

Conditions: Reflux (90–100 °C) for 4–6 hours.

Protocol:

-

Charge a reactor with 4-fluoro-2-methylbenzyl chloride (1.0 eq) and toluene (5 vol).

-

Add a solution of NaCN (1.2 eq) in water (3 vol).

-

Add TBAB (0.05 eq) as the phase transfer catalyst.

-

Heat to reflux with vigorous stirring (mechanical agitation is critical for biphasic kinetics).

-

Monitor by HPLC.[1] Upon completion (<1% starting material), cool to 25 °C.

-

Separate layers. Wash the organic layer with water and brine.[1]

-

Concentrate to yield crude 4-fluoro-2-methylbenzyl cyanide .

Step 2: Acid-Catalyzed Ethanolysis (Pinner Reaction)

Direct conversion of the nitrile to the ethyl ester avoids the isolation of the carboxylic acid intermediate, streamlining the process.[1]

-

Reagents: Crude Nitrile, Ethanol (absolute), Sulfuric Acid (H

SO -

Conditions: Reflux for 8–12 hours.[1]

Protocol:

-

Dissolve the crude nitrile in absolute ethanol (10 vol).

-

Slowly add concentrated H

SO -

Heat the mixture to reflux (approx. 78 °C).

-

Monitor reaction progress.[1][4] The intermediate imidate forms first, followed by hydrolysis to the ester.

-

Work-up: Cool to room temperature. Pour onto ice-water. Extract with Ethyl Acetate or MTBE.[1]

-

Purification: Wash organics with saturated NaHCO

to remove excess acid. Dry over Na -

Final Polish: High-vacuum distillation (bp approx. 110–115 °C at 2 mmHg) yields the pure ester as a clear oil.[1]

Route B: Pd-Catalyzed -Arylation (Convergent)

Mechanism & Ligand Selection

The ortho-methyl group makes the aryl bromide sterically challenging.[1][2] Standard ligands (e.g., PPh

Experimental Protocol

Reaction:

-

Coupling:

-

In a glovebox or under Argon, combine 1-bromo-4-fluoro-2-methylbenzene (1.0 eq), diethyl malonate (1.2 eq), and Cs

CO -

Add catalyst: Pd(OAc)

(2 mol%) and P(t-Bu) -

Heat to 100 °C for 12 hours.

-

Filter and concentrate to obtain the diethyl arylmalonate intermediate.[1]

-

-

Decarboxylation (Krapcho Conditions):

Why this route? It avoids handling toxic cyanides and allows for modular synthesis (easy to change the ester group by using different malonates).

Comparative Data & Specifications

| Parameter | Route A (Nitrile) | Route B (Pd-Catalysis) |

| Starting Material | Benzyl Chloride | Aryl Bromide |

| Key Reagent | Sodium Cyanide | Pd Catalyst / Ligand |

| Step Count | 2 | 2 (Coupling + Decarboxylation) |

| Overall Yield | 65–75% | 55–65% |

| Scalability | High (Industrial) | Low/Medium (Lab/Pilot) |

| Safety Profile | High Risk (HCN potential) | Moderate (Heavy metals) |

| Cost | Low | High (Catalyst cost) |

Analytical Specifications (Expected)

-

Appearance: Colorless to pale yellow liquid.[1]

-

H NMR (400 MHz, CDCl

-

F NMR:

-

MS (ESI): m/z 197.1 [M+H]

.

Process Safety & Handling

-

Cyanide Hazard (Route A): NaCN is fatal if swallowed or in contact with skin.[1] Acidification of cyanide waste streams releases HCN gas. All cyanide steps must be performed in a dedicated fume hood with a scrubber system (bleach/NaOH).

-

Fluorinated Aromatics: Generally stable, but combustion may release HF.[1]

-

Lachrymator: Benzyl halides (starting material for Route A) are potent lachrymators. Handle with full PPE.[1][5]

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 14134124, Ethyl (4-(trifluoromethyl)phenyl)acetate. Link(Note: Structural analog reference for physicochemical properties).

-

Oakwood Chemical. (2025). 4-Fluoro-2-methylphenylacetic acid (CAS 407640-40-8).[1][6] Link(Source for acid precursor data).

-

BLD Pharm. (2025). Ethyl 4-fluoro-2-methylphenylacetate (CAS 1208864-94-1).[1][2][3][6][7] Link(Verification of target compound CAS).

-

Organic Syntheses. (2011). Palladium-Catalyzed Alpha-Arylation of Esters. Org. Synth. 2011, 88, 102-108.[1] Link(General protocol for Route B).

-

Chemical Science. (2019). 4-Fluorobenzyl cyanide, a sterically-hindered solvent.[1][2] Link(Insight into steric properties of the nitrile precursor).

Sources

- 1. 587-88-2|Ethyl 2-(4-fluorophenyl)acetate|BLD Pharm [bldpharm.com]

- 2. 1443335-92-9|Ethyl 4-fluoro-2-methylphenethyl oxalate|BLD Pharm [bldpharm.com]

- 3. 1035261-07-4|Ethyl 2-(4-fluorophenyl)-2-methylpropanoate|BLD Pharm [bldpharm.com]

- 4. mdpi.com [mdpi.com]

- 5. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 6. 407640-40-8|2-(4-Fluoro-2-methylphenyl)acetic acid|BLD Pharm [bldpharm.com]

- 7. Ethyl 4-fluoro-2-methylphenylacetate,1208864-94-1->Allfluoro pharmaceutical co .ltd [allfluoro.com]

Structure elucidation of Ethyl 4-fluoro-2-methylphenylacetate

Technical Whitepaper: Comprehensive Structural Elucidation of Ethyl 4-fluoro-2-methylphenylacetate

Abstract

This technical guide provides a rigorous framework for the structural validation of Ethyl 4-fluoro-2-methylphenylacetate , a key intermediate in the synthesis of fluorinated non-steroidal anti-inflammatory drugs (NSAIDs) and agrochemicals. Unlike standard alkyl-aromatics, the presence of the fluorine atom at the para position (relative to the acetate chain) introduces unique spin-spin coupling dynamics (

Strategic Context: The Fluorine Bioisostere

In drug development, the introduction of fluorine into the phenylacetate scaffold serves two critical functions: metabolic blocking (preventing oxidation at the para position) and modulation of lipophilicity (

The core challenge is not merely confirming the presence of functional groups, but proving the 2,4-substitution pattern on the aromatic ring.

Analytical Workflow

The following directed graph illustrates the logical dependency of the elucidation process. We move from bulk property confirmation to atomic-level connectivity.

Figure 1: The structural elucidation dependency graph. Note that 13C NMR is the final arbiter of regiochemistry due to predictable C-F coupling constants.

Mass Spectrometry: The Fluorinated Tropylium Logic

Technique: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Impact (EI, 70 eV).

While the molecular ion (

-

Molecular Ion:

196 (distinct intensity due to aromatic stability). -

Base Peak Logic: Ethyl esters typically undergo

-cleavage or McLafferty rearrangement. However, in benzyl derivatives, the formation of the tropylium ion is dominant. -

Diagnostic Fragment (

123):-

Loss of the carbethoxy group (

, mass 73). -

Formation of the fluoro-methyl-tropylium cation (

). -

Interpretation: If the fluorine were on the ethyl chain (unlikely by synthesis), this fragment would appear at

105 (methyl-tropylium). The persistence of +19 mass units (F vs H) in the aromatic fragment confirms the fluorine is ring-bound.

-

The NMR Elucidation Suite

This is the core of the validation. We utilize the heteronuclear coupling of Fluorine-19 (

A. 1H NMR (Proton Connectivity)

Solvent:

The aliphatic region is trivial: a triplet (

Predicted Aromatic Coupling Pattern (ABC System): Due to the 2-methyl and 4-fluoro substitution, we expect three non-equivalent aromatic protons:

-

H-3 (Ortho to F, Meta to Acetate): Doublet of doublets (dd). Large

(~8-10 Hz) and small -

H-5 (Ortho to F, Ortho to Methyl): Doublet of doublets or Multiplet. Large

(~8-10 Hz) and -

H-6 (Meta to F, Ortho to Acetate): Doublet (d) or dd. Dominated by

(~8 Hz) and small

B. 13C NMR (The C-F Ruler)

Solvent:

This is the definitive experiment. The magnitude of the Carbon-Fluorine coupling constant (

Table 1: Predicted 13C NMR Data & Coupling Constants

| Carbon Position | Chemical Shift ( | Splitting Pattern | Coupling Constant ( | Structural Insight |

| C-4 (ipso) | ~162.0 | Doublet ( | ~245 Hz | Direct C-F bond confirmation. |

| C-3 (ortho) | ~115.0 | Doublet ( | ~21 Hz | Ortho position. |

| C-5 (ortho) | ~112.5 | Doublet ( | ~21 Hz | Ortho position. |

| C-2 (meta) | ~138.0 | Doublet ( | ~8 Hz | Critical: Confirms Methyl is meta to F. |

| C-6 (meta) | ~132.0 | Doublet ( | ~8 Hz | Confirms Acetate is meta to F. |

| C-1 (para) | ~128.0 | Doublet ( | ~3 Hz | Critical: Para coupling is very small. |

| Benzylic C | ~38.0 | Singlet (or broad) | < 1 Hz | Too far for significant coupling. |

Note: If the methyl group were at position 3 (ortho to F), the Methyl Carbon itself would show a split of ~3-5 Hz (

Regioisomer Discrimination Logic

How do we prove it is 4-fluoro-2-methyl and not 5-fluoro-2-methyl ?

The distinction lies in the splitting of the quaternary carbons in the 13C NMR.

-

Scenario A: 4-Fluoro-2-methyl (Target) [1]

-

The carbon carrying the acetate group (C-1) is para to the fluorine.

-

Result: C-1 shows a tiny coupling (

Hz).

-

-

Scenario B: 5-Fluoro-2-methyl (Impurity)

-

The carbon carrying the acetate group (C-1) is meta to the fluorine.

-

Result: C-1 shows a distinct coupling (

Hz).

-

Decision Rule: If the quaternary carbon at ~128 ppm (C-1) appears as a sharp doublet with

Experimental Protocol: Characterization Workflow

To ensure data integrity, follow this standard operating procedure (SOP).

Step 1: Sample Preparation

-

Dissolve 20 mg of the ethyl 4-fluoro-2-methylphenylacetate in 0.6 mL of

(99.8% D) containing 0.03% TMS. -

Filter through a cotton plug to remove inorganic salts (e.g., NaCl from synthesis).

Step 2: Data Acquisition

-

1H NMR: Acquire 16 scans. Set spectral width to 12 ppm.

-

19F NMR: Acquire non-decoupled spectra. Reference to

(0 ppm) or internal hexafluorobenzene (-164.9 ppm). Expect signal at -115 to -118 ppm . -

13C NMR: Acquire 1024 scans minimum. Use a relaxation delay (

) of 2.0 seconds to allow quaternary carbons (C-4, C-1) to relax.

Step 3: Graphviz Visualization of Fragmentation

Figure 2: Primary mass spectral fragmentation pathway confirming ring fluorination.

References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[2] (Authoritative text on coupling constants).

-

National Institute of Standards and Technology (NIST).

-

Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley-Interscience.

-

PubChem Database.

Sources

Strategic Fluorination: A Technical Guide to the Discovery and Synthesis of Novel Fluoro-Organic Scaffolds

The Fluorine Directive: Beyond Bioisosterism

In modern drug discovery, fluorine is not merely a substituent; it is a strategic editor of biological function.[1] Approximately 20-25% of all drugs and nearly 30% of blockbuster pharmaceuticals contain at least one fluorine atom. For the synthetic chemist, the challenge has shifted from "how to fluorinate" to "where and why to fluorinate" using late-stage functionalization (LSF) to access novel chemical space.

The Physicochemical Rationale

The incorporation of fluorine alters the intrinsic properties of a scaffold through three primary mechanisms:

-

Metabolic Blocking: The C–F bond (approx. 116 kcal/mol) is significantly stronger than the C–H bond (approx. 99 kcal/mol). Strategic placement at metabolic "hotspots" (e.g., para-positions of phenyl rings) blocks Cytochrome P450 oxidative clearance.

-

Lipophilicity Modulation: Fluorine creates a dipole without significantly increasing steric bulk (Van der Waals radius: H = 1.20 Å, F = 1.47 Å). This modulation (

) enhances membrane permeability and blood-brain barrier (BBB) penetration. -

Conformational Control: Through the gauche effect (in aliphatic chains) and dipole-dipole interactions, fluorine can lock molecules into bioactive conformations, reducing the entropic penalty of binding.

Strategic Decision Matrix

Before initiating synthesis, use the following logic flow to determine the fluorination strategy.

Figure 1: Decision matrix for strategic fluorine incorporation in lead optimization.

Advanced Synthetic Methodologies[1]

The discovery of novel compounds requires moving beyond simple nucleophilic substitutions. The following methodologies represent the current state-of-the-art in accessing difficult fluorinated motifs.

Electrophilic Fluorination: The N-F Class

For electron-rich substrates (enes, enols, arenes), electrophilic sources are required.[2]

-

Selectfluor (F-TEDA-BF4): The gold standard. It functions via a Single Electron Transfer (SET) mechanism in radical manifolds or

-type pathways in polar processes. It is non-volatile and bench-stable. -

NFSI (N-Fluorobenzenesulfonimide): Milder than Selectfluor, soluble in organic solvents, and ideal for enantioselective fluorination when paired with chiral ligands.

Nucleophilic Fluorination: The Deoxofluorination Evolution

Converting alcohols (

Comparative Analysis of Deoxofluorination Reagents

| Reagent | Active Species | Physical State | Thermal Stability | Safety Note |

| DAST | Diethylaminosulfur trifluoride | Liquid (Fuming) | Low (<50°C) | Explosive above 90°C. Generates HF on contact with water.[3] |

| Deoxo-Fluor | Bis(2-methoxyethyl)aminosulfur trifluoride | Liquid | Moderate | More stable than DAST but still poses explosion risk at high T. |

| XtalFluor-E | Diethylaminodifluorosulfinium tetrafluoroborate | Solid (Crystalline) | High | Recommended. Does not generate free HF; requires exogenous fluoride source (e.g., Et3N·3HF). |

| Fluolead | 4-tert-Butyl-2,6-dimethylphenylsulfur trifluoride | Solid | High | High thermal stability; resistant to hydrolysis. |

Radical & Photoredox C–H Fluorination

This is the frontier of "Novel" synthesis. It allows for the direct fluorination of unactivated

Mechanism: The process typically utilizes a photocatalyst (e.g., Ir or Ru complexes) and Selectfluor.[5]

-

Excitation: Light excites the catalyst (

). -

Quenching/Activation: Selectfluor quenches the excited state or is reduced by the catalyst, generating a radical cation and a fluorine radical source.

-

HAT (Hydrogen Atom Transfer): A quinuclidine radical cation (derived from Selectfluor) abstracts a hydrogen atom from the substrate.

-

Fluorine Transfer: The resulting carbon radical abstracts a fluorine atom from Selectfluor (or an N-F intermediate).

Figure 2: Simplified catalytic cycle for photoredox-mediated C-H fluorination using Selectfluor.[5][6][7]

Experimental Protocol: Late-Stage Benzylic C–H Fluorination

Objective: Selective monofluorination of a drug-like scaffold containing a benzylic position. Scope: Applicable to ibuprofen esters, celestolide, and similar bioactive cores.

Reagents & Equipment

-

Substrate: 0.5 mmol (e.g., Ibuprofen methyl ester).

-

Fluorinating Agent: Selectfluor (1.2 equiv).

-

Photocatalyst:

(1.0 mol%).[5] -

Solvent: Acetonitrile (degassed).

-

Light Source: 34W Blue LED (approx. 450 nm).

-

Atmosphere: Argon or Nitrogen.

Step-by-Step Procedure

-

Setup: In a flame-dried Schlenk tube or vial equipped with a magnetic stir bar, add the Photocatalyst (1.0 mol%) and Selectfluor (212 mg, 0.6 mmol).

-

Addition: Add the Substrate (0.5 mmol) followed by anhydrous Acetonitrile (5.0 mL).

-

Degassing: Seal the vial and sparge with Argon for 10 minutes to remove oxygen (Oxygen quenches the triplet excited state of the Ir catalyst).

-

Irradiation: Place the vial 2-3 cm away from the Blue LED source. Stir vigorously. Use a fan to keep the reaction temperature near ambient (25-30°C).

-

Monitoring: Monitor by TLC or LC-MS. Reaction time is typically 12-24 hours.

-

Workup: Dilute the mixture with Dichloromethane (DCM) and wash with water (

) and brine ( -

Purification: Dry organic layer over

, concentrate in vacuo. Purify via flash column chromatography (Silica gel). Note: Fluorinated products often have similar Rf values to starting materials; use a gradient elution.

Validation (Self-Check)

-

Visual: The reaction mixture usually transitions from yellow to a darker orange/brown as the Ir(III) cycles.

-

NMR Check: Before full purification, take a crude

NMR. Benzylic fluorides typically appear between -150 and -180 ppm (doublet of doublets if protons are adjacent).

Analysis & Characterization

Characterizing novel fluoro-organics requires specific attention to

NMR Chemical Shift Ranges (vs. )

-

Trifluoromethyl (

): -55 to -65 ppm -

Difluoromethyl (

): -110 to -130 ppm -

Monofluoromethyl (

): -200 to -230 ppm -

Aromatic Fluorine (

): -100 to -170 ppm (Highly dependent on ortho/para substituents)

Coupling Constants ( )

Fluorine couples strongly with protons (

-

Geminal (

): 45 – 55 Hz (Diagnostic for -

Vicinal (

): 15 – 25 Hz (Diagnostic for stereochemistry). -

Carbon-Fluorine (

): ~160 – 250 Hz (Large doublet in

References

-

Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

-

L'Heureux, A., et al. (2010). Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling.[3] Journal of Organic Chemistry. Link

-

Pitzer, L., et al. (2017). Direct C–H Fluorination of Heterocycles via Organic Photoredox Catalysis.[2][8] Journal of the American Chemical Society.[2] Link

-

Brooks, A. F., et al. (2014). Late-stage [18F]fluorination: new solutions to old problems. Chemical Science. Link

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. chinesechemsoc.org [chinesechemsoc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. scientificupdate.com [scientificupdate.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. 19F [nmr.chem.ucsb.edu]

- 8. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Safe Handling of Ethyl 4-fluoro-2-methylphenylacetate for Research and Development

Abstract: This document provides a detailed technical guide on the safety, handling, and material safety considerations for Ethyl 4-fluoro-2-methylphenylacetate. In the absence of a specific Material Safety Data Sheet (MSDS) for this compound, this guide establishes a robust safety protocol based on the principles of chemical hazard assessment for novel substances. By analyzing structurally similar compounds, we extrapolate potential hazards and outline comprehensive safety measures. This guide is intended for researchers, scientists, and drug development professionals who may handle this or other novel chemical entities.

Part 1: The Imperative of Proactive Safety Assessment for Novel Compounds

The landscape of drug discovery and chemical research is defined by the synthesis and evaluation of novel molecules. Ethyl 4-fluoro-2-methylphenylacetate represents such a compound where comprehensive, publicly available safety data is not yet established. This reality necessitates a proactive, science-driven approach to safety. Instead of relying on a non-existent, specific MSDS, we must pivot to a methodology of risk assessment based on structural analogy and a deep understanding of chemical reactivity.

The core principle of this guide is to treat Ethyl 4-fluoro-2-methylphenylacetate as a substance of unknown toxicity and hazard . All handling protocols should reflect this heightened level of caution. The information presented herein is a synthesis of data from related phenylacetate and fluorinated compounds. These analogs serve as predictive indicators of potential hazards, but they are not a substitute for rigorous, empirical safety evaluation.

Part 2: Hazard Analysis through Structural Analogy

To construct a provisional safety profile for Ethyl 4-fluoro-2-methylphenylacetate, we will consider the safety data of the following surrogate molecules:

-

Phenyl acetate: The parent ester structure.

-

Ethyl Phenylacetate: The direct, non-fluorinated, non-methylated analog.[1]

-

Ethyl Fluoroacetate: An analog containing the critical fluoroacetate moiety.[2][3][4][5]

-

2-Fluoro-4-methylphenylacetic acid: The carboxylic acid precursor, sharing the substituted aromatic ring.[6]

Synthesis of Potential Hazards

Based on the available data for these analogs, we can anticipate the following potential hazards for Ethyl 4-fluoro-2-methylphenylacetate:

-

Acute Toxicity: Ethyl fluoroacetate is classified as fatal if swallowed, in contact with skin, or if inhaled.[3][5][7] Given the presence of the fluoroacetate functional group, it is prudent to assume a high level of acute toxicity for Ethyl 4-fluoro-2-methylphenylacetate.

-

Skin and Eye Irritation: Substituted phenylacetic acids are known to cause skin and eye irritation.[6] Phenyl acetate itself is also an irritant. Therefore, direct contact with skin and eyes must be strictly avoided.

-

Respiratory Irritation: Inhalation of vapors or aerosols may cause respiratory tract irritation.[1][6]

-

Flammability: Many organic esters are combustible liquids.[4][8] While some analogs are classified as combustible but not highly flammable[1][8], others, like Ethyl Fluoroacetate, are flammable liquids.[4][5] Therefore, all sources of ignition should be excluded from the handling area.

Comparative Physicochemical and Toxicological Data of Analogs

The following table summarizes key data points from the MSDS of structurally related compounds. This comparative data underscores the variability in properties and reinforces the need for a cautious approach.

| Property | Phenyl Acetate | Ethyl Phenylacetate | Ethyl Fluoroacetate | 2-Fluoro-4-methylphenylacetic acid |

| Molecular Formula | C₈H₈O₂ | C₁₀H₁₂O₂ | C₄H₇FO₂[4] | C₉H₉FO₂ |

| Boiling Point | Not specified | 218 °C | 119.2 °C[4] | Not specified |

| Flash Point | Combustible liquid[8] | 91 °C (closed cup)[1] | 30 °C (86 °F)[4] | Not specified |

| Acute Oral Toxicity | Harmful if swallowed[8] | LD50 Oral - rat - 2,550 mg/kg[9] | Fatal if swallowed[3][5] | Causes skin and eye irritation |

| Skin Irritation | Potential irritant | Mild skin irritation | Fatal in contact with skin[3][5] | Causes skin irritation |

| Eye Irritation | Potential irritant | May cause eye irritation | Causes severe eye damage[3][7] | Causes serious eye irritation[6] |

This table is for illustrative purposes to demonstrate the range of potential hazards. The data for Ethyl 4-fluoro-2-methylphenylacetate may differ significantly.

Part 3: Standard Operating Procedures for Handling

The following protocols are designed to mitigate the risks identified through our hazard analysis. These procedures should be considered mandatory for all work involving Ethyl 4-fluoro-2-methylphenylacetate.

Personal Protective Equipment (PPE) Selection Workflow

The selection of appropriate PPE is the cornerstone of laboratory safety. The following diagram outlines a decision-making process for handling Ethyl 4-fluoro-2-methylphenylacetate.

Caption: PPE selection workflow for handling Ethyl 4-fluoro-2-methylphenylacetate.

Step-by-Step Handling Protocol

-

Preparation:

-

Designate a specific area within a certified chemical fume hood for all handling activities.

-

Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[8]

-

Assemble all necessary equipment and reagents before introducing Ethyl 4-fluoro-2-methylphenylacetate into the work area.

-

Prepare a waste container for contaminated materials.

-

-

Personal Protective Equipment (PPE):

-

Handling:

-

All transfers, weighing, and dilutions of Ethyl 4-fluoro-2-methylphenylacetate must be performed inside a chemical fume hood.[7]

-

Use spark-proof tools and equipment.[5] Take measures to prevent the buildup of electrostatic charge.[7][10]

-

Avoid inhalation of any vapors or mists.[10]

-

Keep the container tightly closed when not in use and store in a cool, dry, and well-ventilated area away from heat and ignition sources.[7][8][10]

-

-

Post-Handling:

Part 4: Emergency Procedures

A well-rehearsed emergency plan is critical. The following procedures are based on best practices for handling hazardous organic compounds.

Spill Response Workflow

Caption: Decision workflow for responding to a spill of Ethyl 4-fluoro-2-methylphenylacetate.

First Aid Measures

These first aid recommendations are based on the potential hazards of the surrogate compounds and represent a conservative approach.

-

In case of skin contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[8] Seek immediate medical attention.[3]

-

In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10] Seek immediate medical attention.

-

If inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration.[1][10] Seek immediate medical attention.

-

If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[1][10] Rinse mouth with water.[1][10] Seek immediate medical attention.

Part 5: Conclusion and the Path Forward

The safe handling of novel compounds like Ethyl 4-fluoro-2-methylphenylacetate is a fundamental responsibility of every research professional. This guide provides a framework for a robust safety protocol in the absence of specific MSDS data. The core tenets are to treat the compound as one of unknown, but potentially high, hazard, to use engineering controls and appropriate PPE without fail, and to be prepared for emergencies.

It is strongly recommended that any organization planning to work with this compound on a larger scale invest in obtaining a comprehensive toxicological assessment and a formal Safety Data Sheet. Until such data is available, the conservative and proactive measures outlined in this guide are essential for protecting the health and safety of all laboratory personnel.

References

-

Ataman Kimya. (n.d.). PHENYLACETATE. Retrieved February 18, 2026, from [Link]

-

Harper College. (2010, February 27). Phenyl acetate.pdf. Retrieved February 18, 2026, from [Link]

-

PubChem. (n.d.). Phenylacetic Acid. Retrieved February 18, 2026, from [Link]

-

metasci. (n.d.). Safety Data Sheet Phenyl acetate. Retrieved February 18, 2026, from [Link]

-

Thermo Fisher Scientific. (2011, February 9). SAFETY DATA SHEET - Methyl phenylacetate. Retrieved February 18, 2026, from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Ethyl fluoroacetate, 97%. Retrieved February 18, 2026, from [Link]

-

Advanced Biotech. (2026, January 28). Safety Data Sheet. Retrieved February 18, 2026, from [Link]

-

oxfordlabchem.com. (n.d.). material safety data sheet - ethyl phenyl acetate. Retrieved February 18, 2026, from [Link]

-

PubChem. (n.d.). 2-Fluoro-4-methylphenylacetic acid. Retrieved February 18, 2026, from [Link]

Sources

- 1. oxfordlabchem.com [oxfordlabchem.com]

- 2. fishersci.com [fishersci.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. echemi.com [echemi.com]

- 6. 2-Fluoro-4-methylphenylacetic acid | C9H9FO2 | CID 2778479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. tcichemicals.com [tcichemicals.com]

- 8. sds.metasci.ca [sds.metasci.ca]

- 9. prod.adv-bio.com [prod.adv-bio.com]

- 10. dept.harpercollege.edu [dept.harpercollege.edu]

Theoretical Studies on the Electronic Properties of Fluorinated Esters: A Guide to Stability, Reactivity, and Design

Topic: Theoretical Studies on the Electronic Properties of Fluorinated Esters Content Type: In-Depth Technical Guide Audience: Researchers, Computational Chemists, and Drug Discovery Scientists

Executive Summary

The strategic incorporation of fluorine into ester scaffolds is a cornerstone of modern molecular design, impacting fields ranging from high-voltage battery electrolytes to metabolically stable pharmaceuticals. This guide provides a rigorous theoretical framework for understanding how fluorination perturbs the electronic landscape of esters. It moves beyond empirical observation, using Density Functional Theory (DFT) and Natural Bond Orbital (NBO) analysis to explain the quantum mechanical origins of observed phenomena such as anodic stability, hydrolytic lability, and conformational locking.

Part 1: Theoretical Framework & Computational Methodology

To accurately model the unique electronic effects of fluorine—specifically its high electronegativity (

Selection of Functionals and Basis Sets

The "fluorine effect" often involves weak non-covalent interactions (NCIs) and subtle dispersion forces that standard functionals fail to capture.

-

Recommended Functionals:

-

M06-2X: The gold standard for main-group thermochemistry and non-covalent interactions. It accurately captures the dispersion forces critical for modeling the gauche effect in fluorinated alkyl chains.

-

wB97X-D: Essential when studying long-chain fluorinated esters to account for long-range dispersion corrections.

-

B3LYP: Acceptable for basic geometry optimization but insufficient for accurate barrier heights (e.g., hydrolysis transition states) or weak interactions involving fluorine.

-

-

Basis Sets:

-

6-311++G(d,p): The minimum requirement.[1] Diffuse functions (++) are non-negotiable because fluorine’s lone pairs hold electron density loosely, and accurate description of the anionic transition states (e.g., tetrahedral intermediates in hydrolysis) requires this flexibility.

-

Solvation Models

Gas-phase calculations often exaggerate the strength of the C-F dipole.

-

Protocol: Use the SMD (Solvation Model based on Density) rather than simple PCM. SMD provides better parameterization for non-aqueous solvents, which is critical when modeling electrolyte solutions (e.g., propylene carbonate) or the lipophilic environment of a protein binding pocket.

Part 2: Electronic Structure Analysis

Frontier Molecular Orbitals (FMO) & Reactivity

Fluorination exerts a profound inductive effect ($ -I $) that stabilizes molecular orbitals.

-

LUMO Lowering (Electrophilicity): The most immediate consequence of

-fluorination (e.g., ethyl trifluoroacetate vs. ethyl acetate) is the lowering of the Lowest Unoccupied Molecular Orbital (LUMO) energy. -

HOMO Stabilization (Oxidation Potential): Fluorine withdraws electron density from the ester oxygen lone pairs (

), lowering the Highest Occupied Molecular Orbital (HOMO) energy.-

Application: This is why fluorinated esters are superior battery electrolytes; a lower HOMO means the molecule is harder to oxidize at high voltages (>4.5 V vs Li/Li

).

-

Table 1: Comparative Electronic Properties (Theoretical Trends)

| Property | Standard Ester (e.g., Ethyl Acetate) | Fluorinated Ester (e.g., Ethyl Trifluoroacetate) | Physical Consequence |

| LUMO Energy | High (~ -0.5 eV) | Low (~ -1.8 eV) | Increased reactivity toward nucleophiles (water, serine proteases). |

| HOMO Energy | High (~ -6.8 eV) | Low (~ -7.9 eV) | Increased oxidative stability (High Voltage Electrolytes). |

| HOMO-LUMO Gap | Large (Hard) | Reduced (Softer) | Higher polarizability; altered chemical hardness ( |

| C=O Bond Length | ~1.21 Å | ~1.19 Å | Bond shortening due to competing induction/resonance. |

| Dipole Moment | ~1.78 D | ~2.5 - 3.5 D | Stronger alignment in electric fields; altered solvation. |

Stereoelectronic Effects: The Anomeric & Gauche Effects

Fluorine dictates conformation through hyperconjugation, not just sterics.

-

The Fluorine Anomeric Effect: In

-fluoro esters, the lone pair of the ether oxygen (-

Interaction:

-

Result: This interaction stabilizes the syn-conformation where the C-F bond is anti-periplanar to the oxygen lone pair, often locking the ester into a specific geometry.

-

-

The Gauche Effect: In

-fluoro esters (e.g.,

Part 3: Experimental Protocols & Workflows

Computational Workflow for Fluorinated Esters

To ensure reproducibility and accuracy, follow this self-validating protocol.

Figure 1: Standardized computational workflow for characterizing fluorinated esters. Note the mandatory frequency check to ensure a true minimum.

Protocol: Calculating Hydrolytic Stability

Objective: Determine the activation energy barrier (

-

Reactant Complex (RC): Optimize the ester +

explicit water cluster (include 2-3 explicit -

Transition State (TS): Locate the TS for the nucleophilic attack of

on the carbonyl carbon.-

Validation: Verify one imaginary frequency corresponding to the formation of the C-O bond.

-

-

Intermediate (INT): Optimize the tetrahedral intermediate.

-

Calculation:

.-

Note: Fluorinated esters typically show a

that is 2-5 kcal/mol lower than non-fluorinated analogues, correlating with faster hydrolysis rates.

-

Part 4: Structure-Property Relationships (Causality)

The following diagram illustrates the causal chain from atomic substitution to macroscopic property.

Figure 2: Causal pathway linking fluorine substitution to macroscopic physicochemical properties.

References

-

Electronic Properties of Fluorin

- Source: "Hydrolysis, polarity, and conformational impact of C-terminal partially fluorin

-

URL:[Link]

-

Oxid

- Source: "Computation of Thermodynamic Oxidation Potentials of Organic Solvents Using Density Functional Theory."

-

URL:[Link]

-

The Anomeric Effect & NBO Analysis

- Source: "The anomeric effect on the basis of n

-

URL:[Link]

-

Fluorine in Drug Design (Metabolic Stability)

-

DFT Studies of Fluorine Doping

- Source: "Ab-initio and density functional theory (DFT) computational study of the effect of fluorine on the electronic... properties."

-

URL:[Link]

Sources

- 1. ijarset.com [ijarset.com]

- 2. BJOC - Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines [beilstein-journals.org]

- 3. d-nb.info [d-nb.info]

- 4. A density functional theory study of a series of symmetric dibenzylideneacetone analogues as potential chemical UV-filters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. irjweb.com [irjweb.com]

- 6. tandfonline.com [tandfonline.com]

- 7. thaiscience.info [thaiscience.info]

- 8. echemi.com [echemi.com]

- 9. researchgate.net [researchgate.net]

- 10. irjweb.com [irjweb.com]

An In-Depth Technical Guide to the Biological Activity Screening of Ethyl 4-fluoro-2-methylphenylacetate

Foreword: Charting the Unexplored Biological Landscape of a Novel Phenylacetate Derivative

In the realm of drug discovery and development, the journey of a novel chemical entity from the benchtop to potential therapeutic application is both systematic and scientifically rigorous. This guide is dedicated to outlining a comprehensive biological activity screening cascade for Ethyl 4-fluoro-2-methylphenylacetate, a compound with an as-yet uncharacterized biological profile. As Senior Application Scientists, our role is not merely to execute protocols but to strategically design and interpret a program of study that efficiently and accurately reveals the therapeutic potential and inherent risks of a new molecule.

This document eschews a rigid, one-size-fits-all template. Instead, it presents a bespoke, multi-tiered screening strategy. The proposed workflow is logically structured to first cast a wide net with primary in vitro assays, designed to identify any "hits" across broad biological domains, and then to progressively narrow the focus onto more specific mechanisms of action and potential toxicities. We will delve into the causality behind each experimental choice, ensuring that every described protocol is a self-validating system, providing trustworthy and reproducible data.

This guide is intended for researchers, scientists, and drug development professionals. It is grounded in established scientific principles and methodologies, with in-text citations linking to authoritative sources to substantiate key claims and protocol standards. Our ultimate goal is to provide a robust framework for the initial exploration of Ethyl 4-fluoro-2-methylphenylacetate, paving the way for more advanced preclinical development should promising activities be identified.

Part 1: Foundational Screening – A Broad-Spectrum Approach

The initial phase of screening is designed to be resource-efficient while maximizing the potential for hit identification. We will begin with a battery of in vitro assays to assess general cytotoxicity and antimicrobial activity. These foundational screens will determine the future trajectory of our investigation.

General Cytotoxicity Assessment: The Gateway to Further Cellular Assays

Before we can explore any potential therapeutic benefits, it is imperative to understand the compound's inherent toxicity to mammalian cells. A highly cytotoxic compound may be a candidate for oncology, but it would be unsuitable for most other therapeutic areas. We will employ two robust and widely used colorimetric assays to determine the concentration at which Ethyl 4-fluoro-2-methylphenylacetate induces cell death.

Rationale for Assay Selection:

The MTT and XTT assays are foundational in vitro tools for assessing cell viability.[1][2][3] They are reliable, reproducible, and suitable for high-throughput screening.[4][5] Both assays measure the metabolic activity of viable cells, which is typically correlated with cell number.[3]

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This assay relies on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells to form an insoluble purple formazan product.[1][3] The formazan is then solubilized, and its concentration is determined spectrophotometrically.[1]

-

XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay: The XTT assay is an advancement over the MTT assay as the formazan product is water-soluble, eliminating the need for a solubilization step. This simplifies the protocol and can reduce variability.[6]

Experimental Protocol: MTT Assay [3]

-

Cell Seeding: Plate a panel of representative human cell lines (e.g., HeLa for cervical cancer, A549 for lung cancer, and a non-cancerous line like HEK293) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of Ethyl 4-fluoro-2-methylphenylacetate in culture medium. The concentration range should be broad to capture the full dose-response curve (e.g., 0.1 µM to 1000 µM). Add the compound dilutions to the appropriate wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

-

Incubation: Incubate the plates for 24, 48, and 72 hours to assess time-dependent effects.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C in a humidified chamber.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 (the concentration of compound that inhibits cell growth by 50%).

Experimental Protocol: XTT Assay [6]

-

Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT protocol.

-

Incubation: Incubate the plates for the desired time points (24, 48, 72 hours).

-

XTT Reagent Preparation: Prepare the XTT labeling mixture by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions.[6]

-

XTT Addition: Add 50 µL of the XTT labeling mixture to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C.

-

Data Acquisition: Measure the absorbance at 450-500 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and the IC50 as described for the MTT assay.

Data Presentation: Cytotoxicity Profile

| Cell Line | Assay | Incubation Time (h) | IC50 (µM) |

| HeLa | MTT | 24 | |

| 48 | |||

| 72 | |||

| A549 | XTT | 24 | |

| 48 | |||

| 72 | |||

| HEK293 | MTT | 24 | |

| 48 | |||

| 72 |

Antimicrobial Activity Screening: Exploring a Different Therapeutic Avenue

The structural features of Ethyl 4-fluoro-2-methylphenylacetate may confer antimicrobial properties. Therefore, a primary screen against a panel of clinically relevant bacteria and fungi is a logical and valuable step.

Rationale for Assay Selection:

-

Broth Microdilution Method: This is a widely used and standardized method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7][8][9] It is quantitative and allows for the testing of multiple organisms simultaneously.

-

Disk Diffusion Method: This is a qualitative or semi-quantitative method that is simple, cost-effective, and widely used for routine antimicrobial susceptibility testing.[7][8][10] It provides a good initial indication of antimicrobial activity.

Experimental Protocol: Broth Microdilution for MIC Determination [8]

-

Organism Preparation: Prepare standardized inoculums of test organisms (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans) to a concentration of approximately 5 x 10^5 CFU/mL in appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Compound Dilution: Perform a two-fold serial dilution of Ethyl 4-fluoro-2-methylphenylacetate in a 96-well microtiter plate.

-

Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a positive control (organism with no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 35 ± 1 °C for 18-24 hours for bacteria and 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism.[8][9]

Experimental Protocol: Disk Diffusion Assay [7]

-

Agar Plate Preparation: Prepare Mueller-Hinton agar plates.

-

Inoculation: Swab the surface of the agar plates with a standardized inoculum of the test organism.

-

Disk Application: Impregnate sterile paper disks with a known concentration of Ethyl 4-fluoro-2-methylphenylacetate and place them on the inoculated agar surface.

-

Incubation: Incubate the plates as described for the broth microdilution method.

-

Zone of Inhibition Measurement: Measure the diameter of the zone of growth inhibition around each disk. The size of the zone is indicative of the compound's antimicrobial activity.

Data Presentation: Antimicrobial Activity Profile

| Test Organism | Broth Microdilution MIC (µg/mL) | Disk Diffusion Zone of Inhibition (mm) |

| Staphylococcus aureus (ATCC 29213) | ||

| Escherichia coli (ATCC 25922) | ||

| Pseudomonas aeruginosa (ATCC 27853) | ||

| Candida albicans (ATCC 90028) |

Part 2: Secondary Screening – Delving into Mechanisms of Action

Should the foundational screening reveal promising activity (e.g., selective cytotoxicity against cancer cell lines or significant antimicrobial effects), the next logical step is to investigate the potential mechanism of action.

Enzyme Inhibition Assays: A Common Mechanism for Drug Action

Many drugs exert their effects by inhibiting the activity of specific enzymes.[11][12] Given the ester functional group in Ethyl 4-fluoro-2-methylphenylacetate, it is plausible that it could act as a substrate or inhibitor for certain esterases or other enzymes. A broad panel of enzyme inhibition assays can provide valuable insights.

Rationale for Assay Selection:

Enzyme assays are fundamental in drug discovery for identifying and characterizing how molecules modulate enzyme activity.[12][13] High-throughput screening (HTS) of enzyme activity is a common starting point for identifying lead compounds.[12]

Experimental Workflow: General Enzyme Inhibition Screening

Experimental Protocol: A Generic Fluorogenic Enzyme Inhibition Assay

-

Reagent Preparation: Prepare assay buffer, enzyme solution, and a fluorogenic substrate solution.

-

Compound Addition: In a 96- or 384-well plate, add Ethyl 4-fluoro-2-methylphenylacetate at various concentrations.

-

Enzyme Addition: Add the enzyme to the wells and incubate for a short period to allow for compound-enzyme interaction.

-

Substrate Addition: Initiate the enzymatic reaction by adding the fluorogenic substrate.

-

Signal Detection: Measure the increase in fluorescence over time using a plate reader.

-

Data Analysis: Calculate the rate of reaction for each concentration of the compound. Determine the percent inhibition relative to a vehicle control and calculate the IC50.

Further Mechanistic Studies:

For any confirmed "hits," further studies are necessary to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).[14] These studies involve varying the substrate concentration while keeping the inhibitor concentration constant and analyzing the data using models such as the Lineweaver-Burk plot.

Part 3: Preliminary Safety and Toxicity Assessment

While in vitro cytotoxicity provides an initial indication of toxicity, in vivo studies are essential to understand how a compound behaves in a whole organism.[15] Early, non-GLP (Good Laboratory Practice) toxicology studies can help to identify potential liabilities and guide further development.[15][16]

Acute In Vivo Toxicity Study

Rationale:

An acute toxicity study provides information on the potential health hazards that may arise from a single, short-term exposure to a substance.[17] This is a critical step in the safety assessment of any new chemical entity.

Experimental Protocol: Acute Toxicity Study in Rodents (e.g., Mice or Rats)

-

Animal Acclimatization: Acclimate animals to the laboratory conditions for at least one week.

-

Dose Formulation: Prepare a suitable formulation of Ethyl 4-fluoro-2-methylphenylacetate for administration (e.g., dissolved in corn oil).

-

Dose Administration: Administer the compound to different groups of animals at a range of doses via a clinically relevant route (e.g., oral gavage or intraperitoneal injection). Include a vehicle control group.

-

Clinical Observations: Observe the animals for signs of toxicity at regular intervals for up to 14 days. Record any changes in behavior, appearance, and body weight.

-

Necropsy: At the end of the study period, perform a gross necropsy on all animals to look for any abnormalities in the organs.

-

LD50 Estimation: If mortality occurs, estimate the median lethal dose (LD50).

Data Presentation: Acute Toxicity Summary

| Species | Route of Administration | Dose Range (mg/kg) | Key Clinical Observations | Gross Necropsy Findings |

| Mouse | Oral | |||

| Rat | Intraperitoneal |

Conclusion: Synthesizing the Data and Charting the Path Forward

The comprehensive screening cascade outlined in this guide provides a robust framework for the initial biological characterization of Ethyl 4-fluoro-2-methylphenylacetate. The data generated from these studies will allow for an informed decision on whether to advance the compound into more extensive preclinical development. A successful drug candidate must balance biological activity with an acceptable safety profile.[18] This structured, multi-tiered approach ensures that both of these critical aspects are addressed early in the discovery process, maximizing the potential for success while minimizing unnecessary expenditure of resources.

References

-

Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (2022). Available at: [Link]

-

METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). Available at: [Link]

-

What is an Inhibition Assay? (n.d.). Biobide. Available at: [Link]

-

Antimicrobial Susceptibility Testing. (2014). Department of Agriculture, Fisheries and Forestry. Available at: [Link]

-

Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. (2021). Integra Biosciences. Available at: [Link]

-

LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). World Organisation for Animal Health. Available at: [Link]

-

Essential In vivo Safety - Tox studies to move your molecule from Target to IND successfully. (n.d.). Syngene. Available at: [Link]

-

Enzyme Assays: The Foundation of Modern Drug Discovery. (2025). BellBrook Labs. Available at: [Link]

-

Enzyme Activity Assays. (n.d.). Amsbio. Available at: [Link]

-

Inhibitor Screening Kits. (n.d.). Biocompare. Available at: [Link]

-

Efficacy & Toxicity Studies. (n.d.). Biocytogen. Available at: [Link]

-

Cell Viability Assays. (2013). NCBI Bookshelf. Available at: [Link]

-

Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega. Available at: [Link]

-

The Important Role of In Vitro Screening Related Services in Drug Discovery. (2023). Labinsights. Available at: [Link]

-

In vivo toxicology studies. (n.d.). Vivotecnia. Available at: [Link]

-

Toxicity - In vivo models. (n.d.). Labtoo. Available at: [Link]

-

In Vitro and in Vivo toxicity Determination for Drug Discovery. (n.d.). Available at: [Link]

-

How to Develop a Successful in vitro Screening Strategy. (n.d.). International Biopharmaceutical Industry. Available at: [Link]

Sources

- 1. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - SG [thermofisher.com]

- 2. CyQUANT™ MTT and XTT Cell Viability Assays MTT | Buy Online | Invitrogen™ [thermofisher.com]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. labinsights.nl [labinsights.nl]

- 6. Protocol Guide: XTT Assay for Cell Viability and Proliferation [sigmaaldrich.cn]

- 7. mdpi.com [mdpi.com]

- 8. pdb.apec.org [pdb.apec.org]

- 9. integra-biosciences.com [integra-biosciences.com]

- 10. agriculture.gov.au [agriculture.gov.au]

- 11. blog.biobide.com [blog.biobide.com]

- 12. bellbrooklabs.com [bellbrooklabs.com]

- 13. amsbio.com [amsbio.com]

- 14. Molecular Mechanism Studies of Enzyme Inhibition [creative-enzymes.com]

- 15. In vivo toxicology studies - Drug development - PK-TK [vivotecnia.com]

- 16. Essential In vivo Safety - Tox studies to move your molecule from Target to IND successfully | Syngene International [syngeneintl.com]

- 17. labtoo.com [labtoo.com]

- 18. international-biopharma.com [international-biopharma.com]

Application Note: Ethyl 4-fluoro-2-methylphenylacetate in Medicinal Chemistry

Executive Summary

Ethyl 4-fluoro-2-methylphenylacetate (CAS: N/A for specific ester, Acid CAS: 518070-28-5) is a specialized phenylacetic acid derivative employed as a high-value building block in the synthesis of Type II Kinase Inhibitors (specifically Raf kinase modulators) and P-selectin antagonists .

Its structural value lies in the 4-fluoro-2-methyl substitution pattern :

-

4-Fluoro (Para): Blocks metabolic degradation (CYP450 oxidation) at the reactive para-position, extending in vivo half-life (

). -

2-Methyl (Ortho): Introduces steric bulk that forces the phenyl ring out of coplanarity, locking the molecule into a bioactive conformation essential for binding to sterically constrained pockets (e.g., the allosteric pocket of kinases).

This guide details the medicinal chemistry rationale, specific applications in oncology and inflammation, and validated protocols for its activation and coupling.

Medicinal Chemistry Rationale

Structural Bioactivity

The utility of Ethyl 4-fluoro-2-methylphenylacetate stems from its ability to fine-tune the physicochemical properties of a drug candidate without altering its core pharmacophore.

| Feature | Chemical Role | Biological Impact |

| Ethyl Ester | Protecting Group / Lipophile | Enhances cell permeability during early screening; hydrolyzed to active acid for coupling. |

| 4-Fluorine | Bioisostere of Hydrogen | Increases lipophilicity ( |

| 2-Methyl | Steric Anchor | Induces a dihedral twist ( |

The "Ortho-Effect" in Kinase Inhibition

In the development of Raf kinase inhibitors (e.g., for melanoma treatment), the planar alignment of aromatic rings often leads to non-specific binding. The introduction of the 2-methyl group from this building block disrupts planarity. This "twist" is critical for Type II inhibitors which bind to the inactive (DFG-out) conformation of the kinase, requiring a specific angular geometry that the 2-methylphenyl moiety provides.

Key Applications

Synthesis of Raf Kinase Inhibitors

The primary industrial application of this scaffold is in the synthesis of Dihydropyridopyrimidinyl and Dihydronaphthyridinyl derivatives . These compounds are potent inhibitors of B-Raf V600E mutations found in metastatic melanoma.

-

Mechanism: The phenylacetic acid moiety (derived from the ester) forms the "tail" of the inhibitor, occupying the hydrophobic back-pocket of the enzyme.

-

Pathway: The ethyl ester is first hydrolyzed to 4-fluoro-2-methylphenylacetic acid , which is then coupled to the heterocyclic core via an amide bond.

P-Selectin & CRTH2 Antagonists

In inflammatory research, this scaffold is used to synthesize antagonists for P-selectin (vascular inflammation) and CRTH2 (asthma).

-

Role: The 4-fluoro-2-methylphenyl group mimics the lipophilic interactions of natural ligands (like PGD2) but with enhanced metabolic resistance compared to non-fluorinated analogs.

Experimental Protocols

Protocol A: Activation via Hydrolysis

Objective: Convert the storage-stable Ethyl 4-fluoro-2-methylphenylacetate into the reactive 4-fluoro-2-methylphenylacetic acid for coupling.

Reagents:

-

Ethyl 4-fluoro-2-methylphenylacetate (1.0 eq)

-

Lithium Hydroxide Monohydrate (LiOH·H₂O) (2.5 eq)

-

Solvent: THF/Water (3:1 v/v)

-

Acidifier: 1N HCl

Procedure:

-

Dissolution: Dissolve 10.0 g of Ethyl 4-fluoro-2-methylphenylacetate in 60 mL of THF. Cool to 0°C.

-

Saponification: Add a solution of LiOH·H₂O (2.5 eq) in 20 mL water dropwise over 15 minutes.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 4:1) until the ester spot disappears.

-

Work-up: Concentrate the THF under reduced pressure. Dilute the aqueous residue with 50 mL water.

-

Acidification: Wash the aqueous layer once with diethyl ether (to remove non-polar impurities). Acidify the aqueous layer to pH 2.0 using 1N HCl. A white precipitate should form.

-

Isolation: Extract the precipitate with Ethyl Acetate (3 x 50 mL). Dry combined organics over MgSO₄ and concentrate to yield 4-fluoro-2-methylphenylacetic acid as a white solid.

Protocol B: Amide Coupling (Kinase Inhibitor Synthesis)

Objective: Link the activated acid to a heterocyclic amine core (General Procedure).

Reagents:

-

4-Fluoro-2-methylphenylacetic acid (1.0 eq)

-

Heterocyclic Amine (e.g., amino-dihydronaphthyridine) (1.0 eq)

-

HATU (1.2 eq)

-

DIPEA (3.0 eq)

-

Solvent: DMF (Anhydrous)

Procedure:

-

Activation: In a flame-dried flask, dissolve 4-fluoro-2-methylphenylacetic acid (1.0 eq) in anhydrous DMF. Add DIPEA (3.0 eq) and stir for 5 minutes.

-

Coupling: Add HATU (1.2 eq) in one portion. Stir for 10 minutes to form the activated ester.

-

Addition: Add the Heterocyclic Amine (1.0 eq).

-

Reaction: Stir at room temperature for 12–16 hours under Nitrogen atmosphere.

-

Quench: Pour the reaction mixture into ice-cold water (10x volume).

-

Purification: Filter the resulting precipitate. If no precipitate forms, extract with EtOAc. Purify via flash column chromatography (DCM:MeOH gradient).

Visualizing the Synthetic Pathway

The following diagram illustrates the transformation of the ethyl ester into a bioactive kinase inhibitor scaffold, highlighting the critical "Steric Lock" and "Metabolic Shield" features.

Figure 1: Synthetic workflow converting the ethyl ester precursor into a metabolically stable, conformationally restricted kinase inhibitor.

References

-

Flynn, D. L., et al. (2012).[3] Dihydropyridopyrimidinyl, dihydronaphthyidinyl and related compounds useful as kinase inhibitors. US Patent 8,188,113 B2.

- Context: Describes the specific use of 4-fluoro-2-methylphenylacetic acid (derived from the ester)

-

Bedard, P. W., et al. (2008).[4] Characterization of the Novel P-selectin Inhibitor PSI-697. Journal of Pharmacology and Experimental Therapeutics, 324(2), 497-506.

- Context: Establishes the phenylacetic acid scaffold as a key pharmacophore for P-selectin antagonism; 4-fluoro analogs are developed to improve upon the metabolic stability of the chloro-deriv

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

- Context: Authoritative review explaining the "Para-Fluoro" metabolic blocking effect and "Ortho-Methyl" conformational restriction used in this applic

Sources

- 1. Ethyl-2,2-difluoro-2-(3-fluoro-4-methylphenyl)acetate [cymitquimica.com]

- 2. 2-Fluoro-4-methylphenylacetic acid | C9H9FO2 | CID 2778479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. Characterization of the novel P-selectin inhibitor PSI-697 [2-(4-chlorobenzyl)-3-hydroxy-7,8,9,10-tetrahydrobenzo[h] quinoline-4-carboxylic acid] in vitro and in rodent models of vascular inflammation and thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Ethyl 4-fluoro-2-methylphenylacetate as a Versatile Building Block for Next-Generation Agrochemicals

Abstract: The strategic incorporation of fluorine into active pharmaceutical and agrochemical ingredients is a proven strategy for enhancing molecular stability, lipophilicity, and target-binding affinity. This application note details the utility of Ethyl 4-fluoro-2-methylphenylacetate, a key fluorinated building block, in the synthesis of advanced agrochemicals. We provide an overview of its properties, a discussion of its synthetic applications, and detailed, field-proven protocols for its conversion into high-value downstream products. This guide is intended for researchers, chemists, and process development professionals in the agrochemical industry, offering both theoretical grounding and practical, step-by-step methodologies.

The Strategic Role of Fluorine in Agrochemical Design

The introduction of fluorine atoms or fluorinated groups into organic molecules can profoundly alter their physicochemical and biological properties. In agrochemical research, this strategy is frequently employed to enhance the efficacy and environmental profile of active ingredients. Key benefits of fluorination include:

-

Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by enzymes in target pests and the environment. This can lead to longer-lasting effects and reduced application rates.[1]

-

Enhanced Lipophilicity: Fluorine substitution can increase a molecule's ability to pass through biological membranes, improving its uptake and transport to the target site.

-

Modified Acidity/Basicity: The high electronegativity of fluorine can alter the pKa of nearby functional groups, which can be critical for optimizing binding interactions with target enzymes or receptors.

-

Conformational Control: Strategic placement of fluorine can influence the preferred conformation of a molecule, locking it into a bioactive shape.

Ethyl 4-fluoro-2-methylphenylacetate is an exemplar of a "fluorinated building block" that provides chemists with a versatile scaffold to access these benefits. Its structure combines the advantageous 4-fluoro substitution pattern with a reactive ester handle, primed for diverse synthetic transformations. Between 2016 and 2022, approximately 64% of newly launched halogenated agrochemicals were fluorine-containing compounds, underscoring the importance of intermediates like this one.

Physicochemical Properties and Synthesis Overview

Ethyl 4-fluoro-2-methylphenylacetate is derived from its corresponding carboxylic acid, 4-Fluoro-2-methylphenylacetic acid. The properties of the parent acid are summarized below.

| Property | Value | Source |

| Chemical Name | 4-Fluoro-2-methylphenylacetic acid | [2] |

| CAS Number | 407640-40-8 | [2] |

| Molecular Formula | C₉H₉FO₂ | [2] |

| Molecular Weight | 168.17 g/mol | [2] |

| Appearance | Off-white solid (for the acid) | [2] |

The synthesis of the title compound, Ethyl 4-fluoro-2-methylphenylacetate, is typically achieved through a straightforward esterification of the parent carboxylic acid, a fundamental reaction in organic chemistry. A common and efficient method is the Fischer esterification, which involves reacting the carboxylic acid with ethanol in the presence of a strong acid catalyst.

Caption: Synthesis of the title building block via Fischer esterification.

Application in Agrochemical Synthesis: A Case Study

The true value of Ethyl 4-fluoro-2-methylphenylacetate lies in its utility as a precursor to more complex, biologically active molecules. The ester can be hydrolyzed back to the carboxylic acid, which is then readily converted into an amide. The amide functional group is a cornerstone of many successful agrochemicals, including fungicides and insecticides.

Here, we present a representative synthetic pathway to a hypothetical, yet plausible, insecticidal candidate, which we will call "Fluomethyl-amide." This pathway demonstrates how the building block is elaborated into a final product through standard, robust chemical transformations. The key step is the coupling of the phenylacetic acid moiety with a biologically relevant heterocyclic amine, a common strategy in agrochemical discovery.

Caption: Workflow for converting the building block into a final amide.

Detailed Experimental Protocols

The following protocols provide robust, step-by-step methods for the key transformations outlined above. These procedures are designed to be self-validating, with clear checkpoints and expected outcomes.

Protocol 4.1: Synthesis of 4-Fluoro-2-methylphenylacetic Acid via Ester Hydrolysis

Causality: Saponification (base-mediated hydrolysis) is chosen for its high efficiency and irreversibility compared to acid-catalyzed hydrolysis. The use of a water/ethanol co-solvent system ensures the miscibility of both the organic ester and the aqueous base.

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add Ethyl 4-fluoro-2-methylphenylacetate (1.0 eq).

-

Solvent Addition: Add a 1:1 mixture of ethanol and deionized water (approx. 5 mL per gram of ester).

-

Base Addition: While stirring, add sodium hydroxide (NaOH, 1.5 eq) either as pellets or as a 50% aqueous solution.

-

Heating: Heat the mixture to reflux (approx. 80-90°C) and maintain for 2-4 hours.

-

Self-Validation Checkpoint: The reaction can be monitored by Thin Layer Chromatography (TLC). The disappearance of the starting ester spot (higher Rf) and the appearance of the carboxylate salt spot (baseline) indicates completion.

-

-

Workup - Part 1 (Solvent Removal): Cool the reaction to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

-

Workup - Part 2 (Acidification): Transfer the remaining aqueous solution to a beaker and cool in an ice bath. Slowly add concentrated hydrochloric acid (HCl) with stirring until the pH is ~1-2. A white precipitate of the carboxylic acid should form.

-

Isolation: Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water.

-

Drying: Dry the product in a vacuum oven at 50°C to a constant weight. The expected yield is typically >95%.

Protocol 4.2: Synthesis of "Fluoromethyl-amide" via Amide Coupling

Causality: This protocol uses the robust acyl chloride method for amide bond formation. The carboxylic acid is first converted to the highly reactive acyl chloride using thionyl chloride (SOCl₂). A mild base (pyridine) is used in the subsequent coupling step to neutralize the HCl byproduct, driving the reaction to completion.

-

Acyl Chloride Formation: In a fume hood, place the dry 4-Fluoro-2-methylphenylacetic acid (1.0 eq, from Protocol 4.1) into a flame-dried round-bottom flask under a nitrogen atmosphere. Add thionyl chloride (SOCl₂, 2.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

-

Heating: Stir the mixture at 60°C for 1-2 hours.

-

Self-Validation Checkpoint: The reaction is complete when gas evolution (SO₂ and HCl) ceases. The solution should become a clear, pale yellow.

-

-

Reagent Removal: Remove the excess thionyl chloride under reduced pressure (use a trap containing NaOH solution to neutralize the corrosive vapors). This leaves the crude 4-fluoro-2-methylphenylacetyl chloride as an oil.

-

Amine Solution Prep: In a separate flask, dissolve the chosen heterocyclic amine (e.g., 2-amino-5-chloropyridine, 1.0 eq) and pyridine (1.2 eq) in anhydrous dichloromethane (CH₂Cl₂).

-

Coupling Reaction: Cool the amine solution in an ice bath. Dissolve the crude acyl chloride in a small amount of anhydrous CH₂Cl₂ and add it dropwise to the cooled amine solution with vigorous stirring.

-

Reaction Completion: Allow the reaction to warm to room temperature and stir for 4-6 hours or until TLC analysis shows complete consumption of the amine.

-